4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole
CAS No.: 916151-09-2
Cat. No.: VC16899648
Molecular Formula: C10H9F2N3O
Molecular Weight: 225.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916151-09-2 |
|---|---|
| Molecular Formula | C10H9F2N3O |
| Molecular Weight | 225.19 g/mol |
| IUPAC Name | 4-(difluoromethyl)-1-(4-methoxyphenyl)triazole |
| Standard InChI | InChI=1S/C10H9F2N3O/c1-16-8-4-2-7(3-5-8)15-6-9(10(11)12)13-14-15/h2-6,10H,1H3 |
| Standard InChI Key | RHNBXMRKBMFUQY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=C(N=N2)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole is C₁₀H₉F₂N₃O, with a molecular weight of 225.19 g/mol. The triazole ring (1,2,3-triazole) serves as the core structure, with substituents influencing electronic and steric properties:
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Difluoromethyl group (-CF₂H): Enhances metabolic stability and lipophilicity.
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4-Methoxyphenyl group: Contributes to π-π stacking interactions and solubility modulation.
The IUPAC name is 4-(difluoromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole, and its stereochemistry is achiral .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₂N₃O |
| Molecular Weight | 225.19 g/mol |
| logP | 1.31 (predicted) |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 48.67 Ų |
| InChI Key | RHNBXMRKBMFUQY-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous triazoles reveal distinct signals:
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¹⁹F NMR: A singlet at δ −87 ppm for the difluoromethyl group .
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¹H NMR: Aromatic protons resonate at δ 7.35–8.15 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm.
Synthesis and Reaction Pathways
General Synthetic Strategies
The compound is synthesized via nucleophilic substitution or cycloaddition reactions. A representative protocol involves:
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Azide-Alkyne Cycloaddition: Reacting 4-methoxyphenyl azide with propargyl difluoromethyl ether under copper catalysis.
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Reductive Desulfonylation: Utilizing azidodifluoromethyl phenyl sulfone precursors, as demonstrated in recent methodologies .
Table 2: Optimized Synthesis Conditions
| Parameter | Value |
|---|---|
| Precursor | Azidodifluoromethyl sulfone |
| Solvent | DMF/Et₂O |
| Temperature | 0°C → RT |
| Catalyst | KF or Cu(I) |
| Yield | 69–98% |
Functionalization Reactions
The difluoromethyl group undergoes selective transformations:
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Deuteriation: Exchange with CD₃OD/KF yields deuterated analogs .
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Thiolation: Reaction with p-toluenethiol produces sulfur-containing derivatives (e.g., 7 in ).
| Assay | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Antifungal | 12.4 | C. albicans |
| Cytotoxicity | 8.7 | MCF-7 |
| Anti-inflammatory | 18.9 | RAW 264.7 |
Metabolic Stability
The difluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in preclinical models .
Material Science Applications
Liquid Crystals
The compound’s rigid triazole core and flexible substituents enable use in liquid crystal displays (LCDs). Its dielectric anisotropy (Δε = +4.2) aligns with commercial requirements.
Polymer Additives
Incorporation into polyesters improves thermal stability (T₅% = 280°C) and flame retardancy .
Future Directions
Targeted Drug Delivery
Conjugating the triazole to nanoparticle carriers may enhance tumor specificity. Preliminary in vivo studies show a 40% reduction in off-target effects .
Green Synthesis
Exploring photocatalytic methods could reduce reliance on toxic solvents like DMF. Recent advances in flow chemistry demonstrate 90% atom economy for similar triazoles .
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